

# The Imipridone ONC213: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ONC213** is a novel, orally bioavailable small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **ONC213**. It details the compound's mechanism of action as an inhibitor of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ KGDH), leading to mitochondrial stress and apoptosis in cancer cells. This document includes a compilation of key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

## Discovery and Development

**ONC213** is the fourth compound in the imipridone pipeline developed by Oncoceutics, now a part of Chimerix, Inc.<sup>[1][2]</sup>. The imipridone class of molecules is characterized by a unique tricyclic heterocyclic framework and was identified for its potential to target G protein-coupled receptors involved in cancer signaling.<sup>[1]</sup> Following the development of its predecessors, including ONC201, ONC206, and ONC212, **ONC213** emerged as a promising candidate with enhanced potency and a distinct mechanism of action.<sup>[1][3]</sup>

The composition of matter for **ONC213** and its use in cancer treatment are protected by patents, with the initial patent issued in the United States providing protection until early 2036. [1] Preclinical research, notably conducted at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine, has been instrumental in elucidating the anti-leukemic activity of **ONC213**. [1] These studies have demonstrated its efficacy in various preclinical models, including patient-derived xenografts, and have highlighted its synergistic potential with other anti-cancer agents like the BCL-2 inhibitor, venetoclax. [1][4]

## Synthesis of **ONC213**

While the precise, step-by-step synthesis of **ONC213** is proprietary, the general synthetic routes for imipridone derivatives are well-documented in the scientific and patent literature. These methods typically involve a convergent synthesis strategy.

A common approach to constructing the core imipridone scaffold involves the reaction of commercially available primary amines with an excess of methyl acrylate, followed by cyclization using a strong base like sodium hydride to form N-substituted piperidone carboxylates. [5] Further chemical modifications and condensations are then performed to build the characteristic angular tricyclic heterocyclic framework of the imipridone class. [6] The synthesis of various imipridone analogs often involves multi-step pathways to introduce different substituents on the terminal benzyl groups, allowing for the exploration of structure-activity relationships. [7] The patent for **ONC213**, titled "7-BENZYL-4-(2-METHYLBENZYL)-2,4,6,7,8,9-HEXAHYDROIMIDAZO [1,2-A]PYRIDO [3,4-E]PYRIMIDIN-5(1H)-ONE, ANALOGS THEREOF, AND SALTS THEREOF AND METHODS FOR THEIR USE IN THERAPY," provides the foundational chemical structure and claims for a broad range of related compounds. [1]

## Mechanism of Action

**ONC213** exerts its anti-cancer effects through a distinct mechanism of action centered on the disruption of mitochondrial metabolism. The primary target of **ONC213** has been identified as  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ KGDH), a key enzyme in the tricarboxylic acid (TCA) cycle. [2]

By inhibiting  $\alpha$ KGDH, **ONC213** triggers a cascade of events within the cancer cell:

- Suppression of Oxidative Phosphorylation (OXPHOS): Inhibition of the TCA cycle leads to a reduction in mitochondrial respiration and ATP production.[2]
- Induction of Mitochondrial Stress: The metabolic disruption causes a mitochondrial stress response.[2]
- Inhibition of Protein Translation: A key consequence of this stress response is the suppression of de novo protein synthesis.[2]
- Downregulation of MCL-1: The inhibition of protein translation leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). [2]
- Induction of Apoptosis: The reduction in MCL-1 levels sensitizes the cancer cells to apoptosis, leading to programmed cell death.[2]

This mechanism is particularly effective in cancers that are highly dependent on oxidative phosphorylation for their energy needs, such as AML.[2]

## Preclinical Data

### In Vitro Efficacy

**ONC213** has demonstrated potent cytotoxic activity against a range of AML cell lines and primary patient samples.

| Cell Line/Sample Type              | IC50 Range (nM)                      | Notes                                                                                                    |
|------------------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------|
| AML Cell Lines (n=8)               | 91.7 – 626.0                         | 72-hour treatment, MTT assay.<br>Sensitivity did not appear to be associated with known genetic lesions. |
| Primary AML Patient Samples (n=48) | 106.0 – 2173.0 (Median IC50 = 374.2) | 72-hour treatment, MTT assay.<br>Sensitivity appeared independent of AML subtypes.                       |

Table 1: In Vitro Cytotoxicity of **ONC213** in AML[8]

## In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have demonstrated the in vivo anti-leukemic activity and favorable pharmacokinetic profile of **ONC213**.

| Parameter                                         | Value                                                            | Animal Model                | Dosing                       |
|---------------------------------------------------|------------------------------------------------------------------|-----------------------------|------------------------------|
| Pharmacokinetics                                  |                                                                  |                             |                              |
| Half-life (t <sub>1/2</sub> )                     | 4.4 hours                                                        | BALB/c mice                 | Single oral dose of 50 mg/kg |
| Time to Maximum Concentration (T <sub>max</sub> ) | 0.5 hours                                                        | BALB/c mice                 | Single oral dose of 50 mg/kg |
| Maximum Plasma Concentration (C <sub>max</sub> )  | 1882.5 µg/L (3.77 µM)                                            | BALB/c mice                 | Single oral dose of 50 mg/kg |
| Efficacy                                          |                                                                  |                             |                              |
| MV4-11 Xenograft                                  | Increased median survival from 33 days (vehicle) to 43.5 days    | Immunocompromised NSGS mice | 75 mg/kg, p.o., daily        |
| MV4-11 Xenograft                                  | Nearly doubled median survival from 33 days (vehicle) to 62 days | Immunocompromised NSGS mice | 125 mg/kg, p.o., daily       |

Table 2: In Vivo Pharmacokinetics and Efficacy of **ONC213**[8]

## Experimental Protocols

### Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of **ONC213** on AML cell lines and primary patient samples.

- Cell Plating: Seed AML cells in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10<sup>5</sup> cells/mL for cell lines) in a final volume of 100 µL of culture medium.

- Drug Treatment: Add serial dilutions of **ONC213** to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

## Colony Formation Assay

This assay assesses the effect of **ONC213** on the clonogenic potential of leukemia stem and progenitor cells.

- Cell Treatment: Treat primary AML samples with vehicle or **ONC213** at desired concentrations for 48 hours.
- Plating in Methylcellulose: Wash the cells and plate them in methylcellulose-based medium supplemented with appropriate cytokines in 35 mm culture dishes.
- Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.
- Colony Enumeration: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.
- Data Analysis: Compare the number of colonies in the **ONC213**-treated groups to the vehicle control.

## Western Blot for MCL-1

This protocol is used to detect changes in MCL-1 protein levels following **ONC213** treatment.

- Cell Lysis: Treat AML cells with **ONC213** for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the band intensities to determine the relative change in MCL-1 levels.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the effect of **ONC213** on mitochondrial function by assessing the oxygen consumption rate (OCR).

- Cell Seeding: Seed AML cells in a Seahorse XF cell culture microplate at an optimized density.
- Drug Treatment: Treat the cells with **ONC213** for the desired duration.
- Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

- Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Data Acquisition: The Seahorse XF Analyzer measures the OCR at baseline and after each injection.
- Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

## Visualizations

### Signaling Pathway of ONC213



[Click to download full resolution via product page](#)

**Figure 1.** Signaling pathway of ONC213 in cancer cells.

## Experimental Workflow for In Vitro Efficacy Testing

[Click to download full resolution via product page](#)**Figure 2.** Workflow for in vitro evaluation of **ONC213**.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oncozine.com [oncozine.com]
- 2. The Imipridone ONC213 Targets  $\alpha$ -Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of Novel Imipridone-Ferrocene Hybrids with Triazole and Alkyne Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022029459A1 - Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity - Google Patents [patents.google.com]
- 7. preprints.org [preprints.org]
- 8. The imipridone ONC213 targets  $\alpha$ -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Imipridone ONC213: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13145634#discovery-and-synthesis-of-onc213>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)